3-Chloro-n-(4-methoxyphenyl)propanamide
Overview
Description
3-Chloro-n-(4-methoxyphenyl)propanamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Estrogens and Toxicity
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, has been studied for its effects on fertility and development, highlighting concerns about environmental estrogens and their potential hazards to human health and the environment (A. Cummings, 1997). This research suggests that chemicals with structural similarities may warrant investigation for environmental and health impacts.
Antidepressant Treatment and Biological Markers
Research has explored the associations between plasma levels of specific metabolites and responses to antidepressant treatment, indicating that chemical compounds affecting neurotransmitter systems can provide valuable insights into treatment mechanisms and efficacy (R. Yoshimura et al., 2004). This demonstrates the relevance of chemical compounds in psychiatric research and treatment.
Chlorogenic Acid and Pharmacological Effects
Chlorogenic Acid (CGA) has been reviewed for its antioxidant, anti-inflammatory, antipyretic, and other therapeutic roles, suggesting that compounds with antioxidant properties are of significant interest for their potential health benefits and roles in treating metabolic disorders (M. Naveed et al., 2018). Research on compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide could explore similar biological activities.
Anticancer and Anti-inflammatory Agents
4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has been highlighted for its anti-inflammatory and anti-tumor properties, illustrating the interest in compounds with specific chemical modifications for targeted therapeutic applications (F. Epifano et al., 2015). This underscores the potential for researching compounds with chloro and methoxy groups for their anticancer and anti-inflammatory effects.
Environmental Monitoring of Organic Pollutants
Studies on the environmental monitoring of water organic pollutants identified by EU guidelines, including phenoxy herbicides, underscore the importance of research on the environmental impact and regulation of chemical compounds (J. Sousa et al., 2018). This highlights the relevance of studying compounds like this compound for their environmental behavior and potential risks.
Mechanism of Action
Target of Action
It is used in the synthetic preparation of antimicrobial agents , suggesting that it may interact with bacterial proteins or enzymes.
Mode of Action
The compound’s structure, which includes a chloropropionyl group and a 4-methoxyphenyl group, may allow it to interact with its targets through various types of chemical bonds .
Biochemical Pathways
Given its use in the synthesis of antimicrobial agents , it may interfere with bacterial metabolic pathways.
Result of Action
As a component in the synthesis of antimicrobial agents , it may contribute to the inhibition of bacterial growth or survival.
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336299 | |
Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19313-87-2 | |
Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Q1: What is the significance of the C(=O)—N(H)—Car—Car torsion angle in the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide?
A1: The abstract mentions that the C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° in this compound "[1] https://www.semanticscholar.org/paper/36556170a7efd21e61b50e68ec61ce60fac1448f" indicates the absence of resonance spanning the amide and the aromatic ring. This information is crucial for understanding the compound's reactivity, potential interactions, and overall chemical behavior.
Q2: How does this compound arrange itself in a solid state?
A2: The crystal structure analysis reveals that this compound molecules are held together by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions lead to the formation of chains that extend along the a-axis of the crystal lattice []. This understanding of the compound's solid-state arrangement can be valuable for exploring its potential applications in material science or drug design.
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